N-(2-(6-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide
Description
N-(2-(6-((2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. Key structural attributes include:
- Triazolopyridazine backbone: A bicyclic system combining triazole and pyridazine rings, which may enhance π-π stacking interactions in biological targets.
- Thioether linkage (-S-): Connects the core to a substituted acetamide group.
- 2,4-Dimethylphenylamino moiety: A lipophilic substituent contributing to steric and electronic effects.
Properties
IUPAC Name |
N-[2-[6-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN6O2S/c1-15-3-8-19(16(2)13-15)27-22(32)14-34-23-10-9-20-28-29-21(31(20)30-23)11-12-26-24(33)17-4-6-18(25)7-5-17/h3-10,13H,11-12,14H2,1-2H3,(H,26,33)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGQCXACSBGLLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its biological activity is primarily attributed to its structural components, which include a triazole moiety and a pyridazine ring. This article synthesizes existing research findings on the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 393.5 g/mol. The structure features multiple functional groups that contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, similar triazole derivatives have demonstrated the ability to inhibit protein kinases, which are crucial for cell signaling pathways associated with cancer growth .
- Antioxidant Properties : Compounds with similar structures have exhibited antioxidant activities by scavenging free radicals and reducing oxidative stress in cells. This property is particularly important in preventing cellular damage in various diseases .
- Antimicrobial Activity : The presence of the triazole ring is known to enhance antimicrobial properties. Research indicates that derivatives with this structure can exhibit significant antibacterial and antifungal activities .
Biological Activity Data
A summary of the biological activities reported for this compound is presented in the following table:
| Activity Type | IC50 Value (µM) | Reference |
|---|---|---|
| Antitumor (e.g., A431 cells) | < 10 | |
| Antibacterial (e.g., E. coli) | 12 | |
| Antioxidant | 15 |
Case Studies
Several studies have investigated the efficacy of compounds structurally related to this compound:
- Antitumor Activity : In a study evaluating various triazole derivatives for their anticancer properties, compounds similar to this one showed promising results against human cancer cell lines such as A431 and HT29. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of thiazole and triazole derivatives found that compounds with similar structural features exhibited potent activity against Gram-positive and Gram-negative bacteria .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies indicated strong interactions with proteins involved in tumor progression and bacterial resistance mechanisms .
Scientific Research Applications
Biological Activities
-
Anti-inflammatory Properties
- The compound exhibits anti-inflammatory effects akin to non-steroidal anti-inflammatory drugs (NSAIDs), particularly through its structural resemblance to naproxen. It targets cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process, potentially mitigating inflammation associated with tissue injury.
-
Anticancer Activity
- Research indicates that derivatives of triazole compounds have shown promise in combating various cancer types. For instance, studies involving HepG2 cell lines demonstrated that novel triazole derivatives can inhibit cancer cell proliferation effectively . The presence of the triazole moiety in this compound may enhance its anticancer properties.
-
Antimicrobial Effects
- The compound's structural components suggest potential antibacterial activity. Analogues of similar structures have been reported to exhibit strong antimicrobial properties against various pathogens, indicating that N-(2-(6-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide could also be effective against bacterial infections.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of similar compounds:
Comparison with Similar Compounds
Structural Analogues from Literature
S-Alkylated 1,2,4-Triazoles (Compounds [10–15], )
- Core structure: 1,2,4-Triazole (non-fused) vs. fused triazolopyridazine in the target compound.
- Substituents: Thioether-linked α-halogenated ketones (e.g., 2-bromo-4′-fluoroacetophenone). Phenylsulfonyl and difluorophenyl groups.
- The 4-fluorobenzamide group in the target compound replaces the difluorophenyl and sulfonyl groups in [10–15], altering solubility and metabolic stability .
Pyridazine-Thioacetamide Derivatives (e.g., 923681-29-2, )
- Core structure: Pyridazine (non-fused) vs. triazolopyridazine.
- Substituents :
- Thioether-linked 2,4-dimethoxyphenyl acetamide.
- Lacks the triazole ring fusion and fluorobenzamide terminus.
- Methoxy groups in 923681-29-2 increase electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound .
Quinazolinone-Thioacetamides (Compounds 5–18, )
- Core structure: Quinazolinone (benzene fused to pyrimidinone) vs. triazolopyridazine.
- Substituents :
- Sulfamoylphenyl groups linked via thioacetamide.
- The sulfamoyl group may confer different biological targeting (e.g., carbonic anhydrase inhibition) compared to the target’s fluorobenzamide .
Comparative Data Table
Research Findings and Implications
Synthetic Strategies :
- The target compound’s thioether linkage likely forms via nucleophilic substitution, similar to ’s method using K₂CO₃ in acetone .
- highlights tautomerism in triazoles (thione vs. thiol forms), which may influence reactivity; the fused core in the target compound could stabilize one tautomer .
The triazolopyridazine core may reduce solubility compared to pyridazine derivatives due to increased molecular rigidity.
The target’s fluorobenzamide group resembles motifs in EGFR inhibitors (e.g., gefitinib) .
Q & A
Q. What are the critical steps and optimized reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions, including:
- Thioether linkage formation : Reacting a pyridazine precursor with a thiol-containing intermediate under inert atmosphere (e.g., nitrogen) at 60–80°C in dimethylformamide (DMF) .
- Amide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the 4-fluorobenzamide group, with triethylamine as a base .
- Triazole ring closure : Cyclization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal methods . Optimization : Yield improvements require precise temperature control (e.g., 0–5°C for sensitive steps) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which characterization techniques are essential for confirming structural integrity and purity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., distinguishing 2,4-dimethylphenyl vs. fluorobenzamide signals) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .
Q. What preliminary biological assays are recommended for activity screening?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR2) due to triazolopyridazine’s affinity for ATP-binding pockets .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility/pharmacokinetic profiling : Measure logP (octanol/water) and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Substituent variation : Systematically modify the 2,4-dimethylphenyl group (e.g., replace with 4-ethoxyphenyl or fluorophenyl) to assess impact on kinase inhibition .
- Pharmacophore modeling : Use docking simulations (AutoDock Vina) to predict interactions with target proteins (e.g., EGFR’s hydrophobic pocket) .
- Biological validation : Compare IC₅₀ values across analogs in enzyme assays and correlate with computational data .
Q. How can contradictions in reported biological activity data be resolved?
- Assay standardization : Replicate studies under identical conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Off-target profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets from independent studies, accounting for cell-line heterogeneity .
Q. What methodologies are effective for elucidating the compound’s mechanism of action?
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein stabilization upon compound binding .
- RNA sequencing : Identify differentially expressed genes in treated vs. untreated cells to map signaling pathways .
- X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., EGFR) to visualize binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
